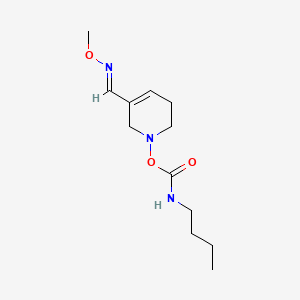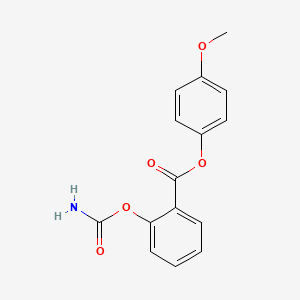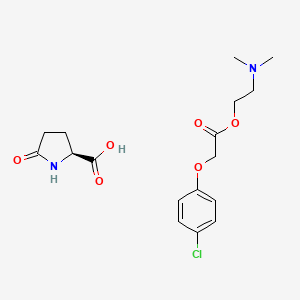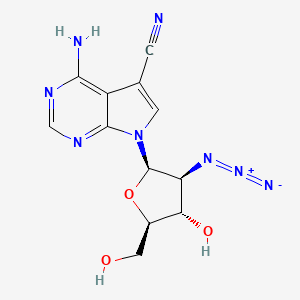
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline is a compound belonging to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of furoquinolines, which includes a fused furan and quinoline ring, contributes to their wide range of biological activities.
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be achieved through several synthetic routes. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford furoquinolines in moderate-to-high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may lead to the formation of dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties . In medicine, furoquinoline derivatives have shown potential as anticancer agents, inhibitors of calcium signaling, and blockers of voltage-gated potassium channels .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit calcium signaling by blocking specific calcium channels, leading to reduced cellular calcium levels and subsequent biological effects. Additionally, it may interact with voltage-gated potassium channels, inhibiting their activity and affecting cellular excitability .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as pyranoquinolones and other furoquinoline derivatives. While all these compounds share a fused ring structure, their biological activities and applications may vary. For example, pyranoquinolones are known for their anticancer and antibacterial properties, while other furoquinoline derivatives may exhibit different pharmacological activities
Eigenschaften
CAS-Nummer |
88654-59-5 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H19NO2/c1-10(2)19-12(4)16-9-14-11(3)18-15-8-6-5-7-13(15)17(14)20-16/h5-10,12H,1-4H3 |
InChI-Schlüssel |
NPHVFPGDGXGXFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


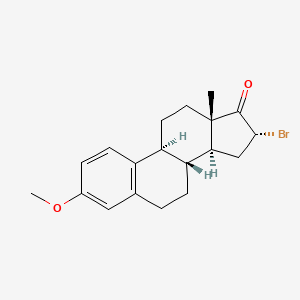



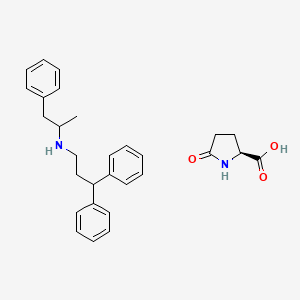
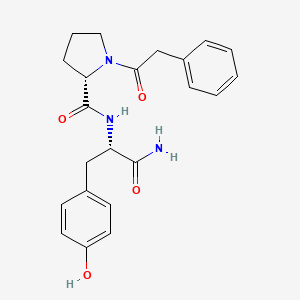
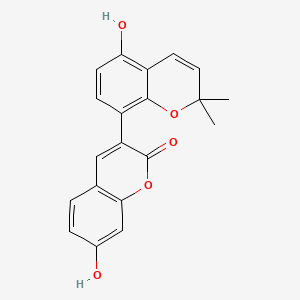
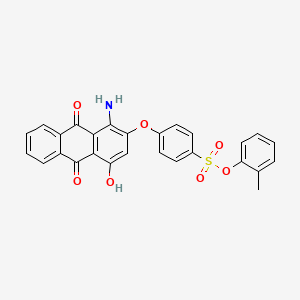

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
